(4S)-4-Azido-L-proline

Peptide Engineering Conformational Analysis Polyproline II Helix

(4S)-4-Azido-L-proline (CAS 132622-65-2 as Boc derivative) is a non-proteinogenic amino acid derived from L-proline, featuring an azido group at the 4-position in the (4S) configuration. It serves as a building block in solid-phase peptide synthesis (SPPS) and as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling site-specific bioconjugation and the creation of functionalized peptides and materials.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
Cat. No. B15604938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-Azido-L-proline
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
InChIInChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4-/m0/s1
InChIKeyPPRFZPZRQYPCER-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-4-Azido-L-proline for Proline-Derived Click Chemistry and Conformational Tuning in Peptide Engineering


(4S)-4-Azido-L-proline (CAS 132622-65-2 as Boc derivative) is a non-proteinogenic amino acid derived from L-proline, featuring an azido group at the 4-position in the (4S) configuration [1]. It serves as a building block in solid-phase peptide synthesis (SPPS) and as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling site-specific bioconjugation and the creation of functionalized peptides and materials . Unlike many proline analogs, the azido group in the (4S) configuration exerts a stereoelectronically driven 'azido gauche effect' that uniquely modulates the s-cis/s-trans amide bond equilibrium and the stability of polyproline II (PPII) helices [2], making it a precision tool for tuning peptide secondary structure while simultaneously providing a site for post-synthetic functionalization.

Why (4S)-4-Azido-L-proline Cannot Be Interchanged with (4R)-4-Azidoproline or 4-Hydroxyproline in Structural Biology


The stereochemistry at the 4-position of the proline ring is a critical determinant of peptide conformation and stability. Simply substituting (4S)-4-azido-L-proline with its (4R) diastereomer, or with naturally occurring 4-hydroxyproline (Hyp) or 4-fluoroproline (Flp), fundamentally alters the s-cis/s-trans amide bond ratio and the stability of the polyproline II (PPII) helix [1]. For instance, while (4R)-4-azidoproline stabilizes the PPII conformation, the (4S)-diastereomer actively destabilizes it [2]. Similarly, 4-hydroxyproline is a strong PPII stabilizer but lacks a bioorthogonal functional handle for downstream modifications [3]. This stereospecific 'azido gauche effect' means that the (4S)-Azp isomer is not a generic azide source; it is a unique conformational modulator whose replacement with an incorrect stereoisomer or alternative 4-substituted proline will compromise experimental reproducibility and lead to unintended structural consequences in engineered peptides and materials.

Quantitative Differentiation of (4S)-4-Azido-L-proline: Head-to-Head Conformational and Functional Data vs. Analogs


PPII Helix Destabilization: A Unique Conformational Tool for Modulating Peptide Secondary Structure

The (4S)-azido-L-proline diastereomer uniquely destabilizes the polyproline II (PPII) helical conformation, in direct contrast to its (4R) counterpart which stabilizes it. This differential effect provides researchers with a stereochemical switch for tuning peptide rigidity [1]. The conformational preference is driven by the 'azido gauche effect' and is observable via infrared spectroscopy [2].

Peptide Engineering Conformational Analysis Polyproline II Helix Collagen Mimetics

Modulation of s-trans/s-cis Amide Bond Ratio: A Stereoelectronic Control Lever

The (4S) configuration significantly reduces the s-trans/s-cis amide bond ratio compared to both unmodified proline and the (4R)-azidoproline analog. This provides a quantifiable method for altering backbone flexibility in designed peptides [1].

Peptide Conformation Amide Bond Isomerization Stereoelectronic Effects NMR Spectroscopy

Click Chemistry Functionality Combined with Tunable Collagen Triple Helix Stability

While (4R)-4-azidoproline can mimic the collagen triple helix-stabilizing effect of natural 4-hydroxyproline, the (4S)-4-azidoproline diastereomer provides a functionalizable handle with a distinct, less stabilizing effect, offering a tunable alternative for collagen model peptides (CMPs) [1][2].

Collagen Mimetics Biomaterials Click Chemistry Triple Helix Stability

Quantified Stability in SPPS: Orthogonal Reactivity and Click Chemistry Efficiency

The Fmoc-protected derivative of (4S)-4-azido-L-proline demonstrates complete stability under standard Fmoc solid-phase peptide synthesis (SPPS) conditions (piperidine deprotection and TFA cleavage), ensuring the azido group remains intact for subsequent quantitative conversion to an amine or high-yielding click chemistry reactions .

Solid-Phase Peptide Synthesis Click Chemistry Orthogonal Protection Bioconjugation

Primary Application Scenarios for (4S)-4-Azido-L-proline Based on Quantitative Differentiation


Engineering Peptides with Tunable PPII Helix Stability and Clickable Handles

Researchers developing polyproline-based molecular scaffolds or collagen mimetics can leverage (4S)-4-Azido-L-proline to precisely tune the stability of the PPII helix. By incorporating (4S)Azp, they can locally destabilize the helix [1], creating flexible regions that can be subsequently functionalized via click chemistry [2]. This is particularly valuable for designing stimuli-responsive biomaterials or for studying the role of PPII flexibility in protein-protein interactions.

Site-Specific Bioconjugation and Peptide Functionalization via SPPS

The Fmoc-protected (4S)-4-azido-L-proline derivative is an ideal building block for solid-phase peptide synthesis (SPPS). Its azido group is fully stable to standard SPPS conditions (piperidine/TFA) , allowing for the precise, site-specific introduction of a clickable handle at any desired position in the peptide sequence. Following synthesis and cleavage, the peptide can be efficiently conjugated to a wide range of alkyne-bearing payloads (e.g., fluorophores, biotin, PEG chains) using CuAAC click chemistry.

Probing Protein Structure and Dynamics via Infrared Spectroscopy

The azido group of (4S)-4-Azido-L-proline acts as a site-specific vibrational probe. Its unique infrared absorption in the 2000–2600 cm⁻¹ 'transparent window' of proteins allows for the direct monitoring of local electrostatic environments and conformational dynamics [3]. The distinct spectral signatures of the (4S)Azp conformers, including the bound and free forms identified by 2D-IR [4], make it a powerful tool for studying proline-rich regions in proteins, such as those found in collagen or SH3 domain-binding motifs.

Synthesis of Conformationally Constrained Bioactive Peptides

For medicinal chemistry applications, (4S)-4-azido-L-proline can be used to introduce a cis-amide bond or a specific kink in a bioactive peptide's backbone due to its low s-trans/s-cis ratio (2.6:1 vs. 4.6:1 for proline) [5]. This conformational constraint can be exploited to lock a peptide into a bioactive conformation, enhancing target binding affinity or improving metabolic stability. The azido group further serves as a handle for late-stage diversification to generate libraries of constrained peptide analogs.

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